molecular formula C22H28N2O3S B2752809 4-(tert-butyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941906-23-6

4-(tert-butyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2752809
CAS RN: 941906-23-6
M. Wt: 400.54
InChI Key: GEYIZWUTWLOFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A study on novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety has identified a new class of antitumor agents. These compounds demonstrated significant in vitro antitumor activity, with some compounds showing more potency and efficacy than the reference drug Doxorubicin. This highlights the potential of tetrahydroquinoline derivatives in cancer treatment research (Alqasoumi et al., 2010).

Catalysis and Oxidation

Research into sulfonamide-substituted iron phthalocyanine for the oxidation of olefins has shown remarkable stability and effectiveness. This compound facilitated the main product of cyclohexene oxidation, demonstrating its utility in chemical synthesis and potential industrial applications (Işci et al., 2014).

Comparative Biological Activity

A comparative biological activity study of non-radical versus stable radical of a pyridazine-sulfonamide aminophenol type compound has been conducted. This research provides insights into the structural and functional versatility of such compounds, offering potential pathways for the development of novel therapeutic agents (Chatterjee et al., 2022).

Chemical Nucleases

Copper(II) complexes with sulfonamides derived from 2-picolylamine have been studied for their use as chemical nucleases. These complexes exhibit significant catalytic activity in the presence of ascorbate/H2O2, suggesting potential applications in DNA research and molecular biology (Macías et al., 2006).

Human Beta3 Adrenergic Receptor Agonists

Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been examined as human beta3 adrenergic receptor agonists. Such compounds have shown selective agonist activity, indicating their potential in developing treatments for metabolic disorders (Parmee et al., 2000).

properties

IUPAC Name

4-tert-butyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-5-14-24-20-12-9-18(15-16(20)6-13-21(24)25)23-28(26,27)19-10-7-17(8-11-19)22(2,3)4/h7-12,15,23H,5-6,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYIZWUTWLOFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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